CB1 Receptor Engagement: OlGly (Ki = 4.9 μM) vs. N-Arachidonoyl Glycine (No CB1 Activity)
N-Oleoylglycine (OlGly) demonstrates measurable, albeit weak, binding to the cannabinoid CB1 receptor with a Ki of 4.9 μM . In contrast, N-arachidonoyl glycine (NAGly), the most extensively studied N-acyl glycine, has no detectable activity at either CB1 or CB2 receptors . This binary difference in CB1 engagement is functionally consequential: OlGly stimulates adipogenesis in 3T3-L1 cells via CB1 receptor activation and downstream Akt signaling, an effect abolished by the CB1 antagonist SR141716 (rimonabant) [1]. NAGly cannot replicate this CB1-dependent adipogenic effect. For researchers requiring CB1-active N-acyl glycines, OlGly is the only endogenously abundant family member with documented CB1 ligand activity.
| Evidence Dimension | CB1 receptor binding affinity |
|---|---|
| Target Compound Data | OlGly: Ki = 4.9 μM at human CB1 receptor |
| Comparator Or Baseline | NAGly: No activity at CB1 or CB2 receptors (Ki > 10 μM) ; Anandamide (AEA): Ki ≈ 0.1–0.5 μM at CB1 [class reference] |
| Quantified Difference | OlGly is a weak CB1 ligand; NAGly is completely inactive at CB1. This is a qualitative (yes/no) rather than graded difference. |
| Conditions | Radioligand competition binding assay using human recombinant CB1 receptor; CB1 functional assay in 3T3-L1 adipocytes with SR141716 blockade [1] |
Why This Matters
For studies investigating CB1-dependent metabolic regulation, adipogenesis, or feeding behavior, OlGly is the only endogenous N-acyl glycine capable of engaging CB1, making it the sole candidate when CB1 signaling is a required experimental variable.
- [1] Wang S, Xu Q, Shu G, et al. N-Oleoyl glycine, a lipoamino acid, stimulates adipogenesis associated with activation of CB1 receptor and Akt signaling pathway in 3T3-L1 adipocyte. Biochem Biophys Res Commun. 2015;466(3):438-443. doi:10.1016/j.bbrc.2015.09.046. PMID: 26365347. View Source
